molecular formula C34H42N6O8 B11098245 bis(2-methylpropyl) (2E,5E)-2,5-bis(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)cyclohexane-1,4-dicarboxylate

bis(2-methylpropyl) (2E,5E)-2,5-bis(2-{[(2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)cyclohexane-1,4-dicarboxylate

Cat. No.: B11098245
M. Wt: 662.7 g/mol
InChI Key: IBSTTZPWSKYDIN-RIGUPBQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE is a complex organic compound that features multiple functional groups, including hydrazone, oxo, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. The starting materials might include diisobutyl cyclohexanedicarboxylate and hydrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxo and hydrazone groups.

    Substitution: The compound can participate in substitution reactions, particularly at the hydrazone and carboxylate groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential therapeutic properties. The presence of hydrazone and oxo groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multifunctional nature.

Mechanism of Action

The mechanism by which DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hydrazone derivatives or cyclohexanedicarboxylate esters. These compounds share structural features but might differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of DIISOBUTYL 2,5-BIS{(E)-2-[2-OXO-2-(2-TOLUIDINO)ACETYL]HYDRAZONO}-1,4-CYCLOHEXANEDICARBOXYLATE lies in its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H42N6O8

Molecular Weight

662.7 g/mol

IUPAC Name

bis(2-methylpropyl) (2E,5E)-2,5-bis[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]cyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C34H42N6O8/c1-19(2)17-47-33(45)23-15-28(38-40-32(44)30(42)36-26-14-10-8-12-22(26)6)24(34(46)48-18-20(3)4)16-27(23)37-39-31(43)29(41)35-25-13-9-7-11-21(25)5/h7-14,19-20,23-24H,15-18H2,1-6H3,(H,35,41)(H,36,42)(H,39,43)(H,40,44)/b37-27+,38-28+

InChI Key

IBSTTZPWSKYDIN-RIGUPBQNSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C\2/C(C/C(=N\NC(=O)C(=O)NC3=CC=CC=C3C)/C(C2)C(=O)OCC(C)C)C(=O)OCC(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=C2CC(C(=NNC(=O)C(=O)NC3=CC=CC=C3C)CC2C(=O)OCC(C)C)C(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.